molecular formula C12H15IO3 B2432057 4-Butoxy-3-iodo-5-methoxybenzaldehyde CAS No. 834914-06-6

4-Butoxy-3-iodo-5-methoxybenzaldehyde

Cat. No.: B2432057
CAS No.: 834914-06-6
M. Wt: 334.153
InChI Key: VVFLEEOOILHHLO-UHFFFAOYSA-N
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Description

“4-Butoxy-3-iodo-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C12H15IO3 . It is related to “4-Butoxy-3-methoxybenzaldehyde”, which has a molecular weight of 208.26 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 15 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Reactivity

The compound 4-Butoxy-3-iodo-5-methoxybenzaldehyde is used in various synthesis processes. For instance, its derivatives like halogenated vanillin are utilized in the synthesis of chalcone derivatives, which are then tested for their antioxidant activities. This process involves the chlorination and bromination of vanillin followed by Claisen-Schmidt condensation, with a detailed structure elucidation using various spectroscopic methods (Rijal et al., 2022).

Structural and Spectroscopic Characterization

The compound also plays a role in the formation of complex molecular structures. For instance, methoxybenzaldehyde derivatives are studied for their different conformations and hydrogen-bonding patterns, providing insights into their molecular arrangements and intermolecular interactions (Gomes et al., 2018).

Properties

IUPAC Name

4-butoxy-3-iodo-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO3/c1-3-4-5-16-12-10(13)6-9(8-14)7-11(12)15-2/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFLEEOOILHHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1I)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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